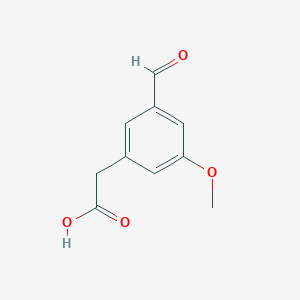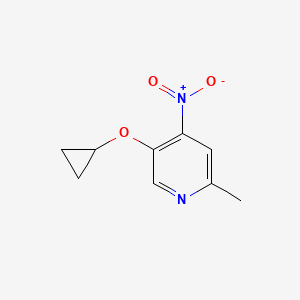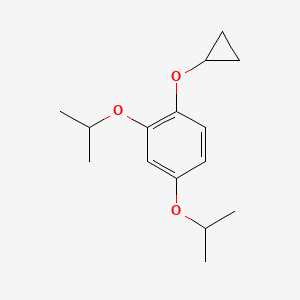
1-Cyclopropoxy-2,4-diisopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2,4-diisopropoxybenzene is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a cyclopropoxy group and two isopropoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Cyclopropoxy-2,4-diisopropoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with cyclopropyl and isopropyl groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reactions. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclopropoxy-2,4-diisopropoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropoxy groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropoxy-2,4-diisopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Cyclopropoxy-2,4-diisopropoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may play a role in binding to these targets, influencing the compound’s activity. The pathways involved can include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1-Cyclopropoxy-2,4-diisopropoxybenzene include:
1,4-Diisopropoxybenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Cyclopropoxy-2,4-dimethoxybenzene: Contains methoxy groups instead of isopropoxy groups, which can affect its reactivity and interactions.
1-Cyclopropoxy-2,4-dihydroxybenzene:
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
1-cyclopropyloxy-2,4-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C15H22O3/c1-10(2)16-13-7-8-14(18-12-5-6-12)15(9-13)17-11(3)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
QJIHGFJTDISFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


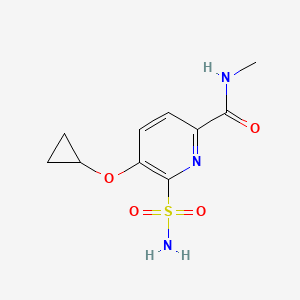

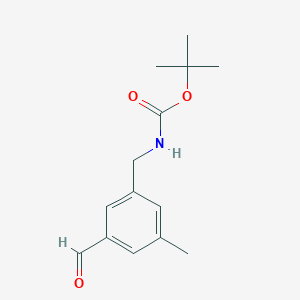
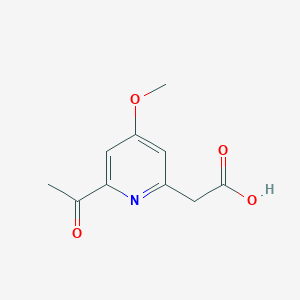
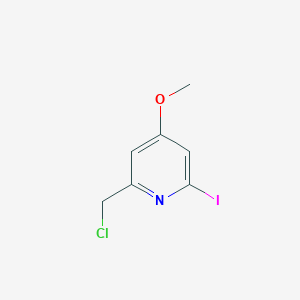
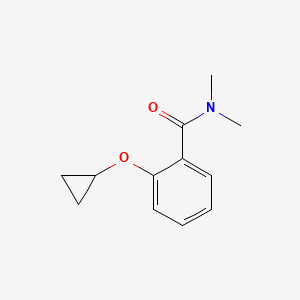
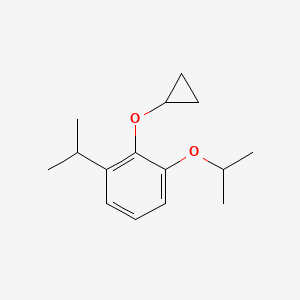
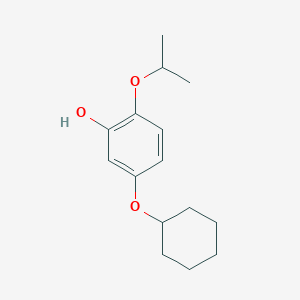
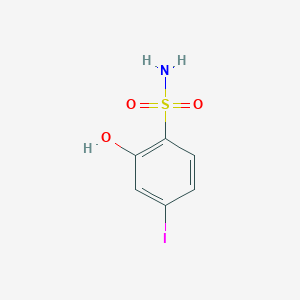
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)
